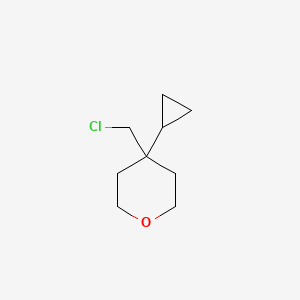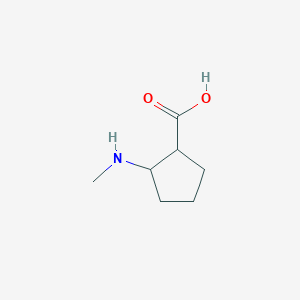![molecular formula C10H10F3NO B13203851 1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H10F3NO. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a propanone moiety attached to a phenyl ring. It is a significant intermediate in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of 1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate trifluoromethyl-substituted benzene derivative.
Propanone Introduction: The final step involves the addition of the propanone moiety, which can be achieved through various organic reactions, such as Friedel-Crafts acylation.
Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a building block for biologically active molecules.
Medicine: It is involved in the development of drugs targeting specific molecular pathways, particularly those involving neurotransmitters and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target molecules, while the propanone moiety can participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one can be compared with other similar compounds, such as:
1-[2-Amino-5-(trifluoromethyl)phenyl]ethanone: This compound has a similar structure but lacks the propanone moiety, resulting in different chemical and biological properties.
1-[2-Amino-5-(trifluoromethyl)phenyl]propan-2-one: The position of the amino group differs, leading to variations in reactivity and applications.
1-[2-Amino-4-(trifluoromethyl)phenyl]propan-1-one: The trifluoromethyl group is positioned differently on the phenyl ring, affecting the compound’s overall properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
1-[2-amino-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5H,2,14H2,1H3 |
Clave InChI |
DYUWNNWBWTVSQK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13203772.png)
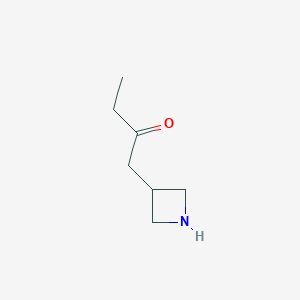
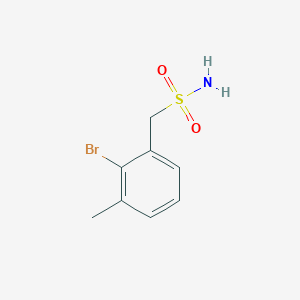

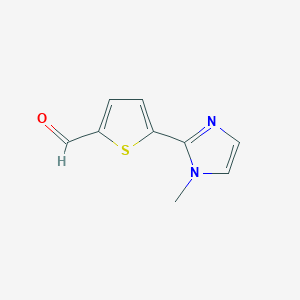
![Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203796.png)
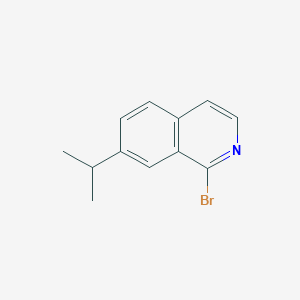
![2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13203802.png)
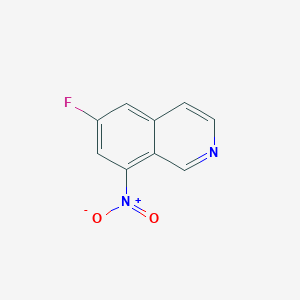
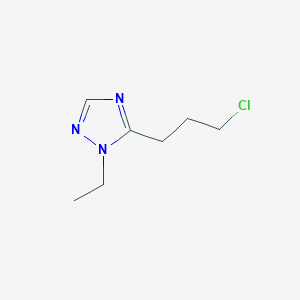
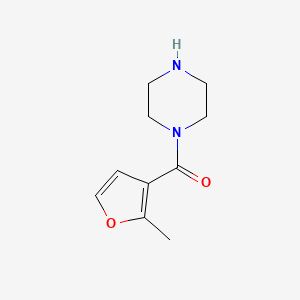
![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13203825.png)
